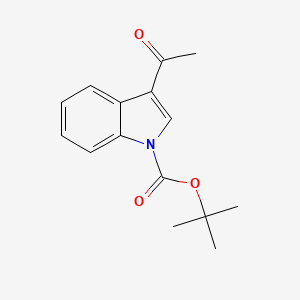

tert-Butyl 3-acetyl-1H-indole-1-carboxylate

Description

tert-Butyl 3-acetyl-1H-indole-1-carboxylate (CAS: 124688-00-2) is a tert-butyl-protected indole derivative widely employed as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) group at the indole nitrogen, which stabilizes the structure and facilitates selective functionalization at the 3-position. The acetyl group at C-3 enhances reactivity in cross-coupling and cycloaddition reactions, making it a versatile precursor for synthesizing complex heterocycles and bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-acetylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)12-9-16(14(18)19-15(2,3)4)13-8-6-5-7-11(12)13/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHRXDCUOPQYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-1H-indole-1-carboxylate typically involves the reaction of tert-butyl 1H-indole-1-carboxylate with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-acetyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-acetyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in antiviral, anticancer, and antimicrobial research .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Indole-based compounds are known for their pharmacological properties, including anti-inflammatory and antitumor activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

- The acetyl group in this compound facilitates nucleophilic reactions (e.g., Grignard additions) and oxidations, whereas hydroxymethyl derivatives require activation for further transformations .

- Brominated analogs (e.g., ) exhibit higher molecular weights and are pivotal in cross-coupling reactions .

Reactivity Trends :

- Acetylated derivatives show higher reactivity in nucleophilic additions compared to hydroxymethyl or brominated analogs.

- Brominated indoles (e.g., ) require palladium catalysis for functionalization, increasing synthetic complexity .

Physicochemical and Spectroscopic Properties

Biological Activity

Tert-butyl 3-acetyl-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents. A common synthetic route includes the use of tert-butyl esters and acetyl chloride under controlled conditions, often yielding high purity products suitable for biological testing.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. Specifically, a related compound demonstrated in vitro activity against the P388 murine leukemia cell line, suggesting that this compound may possess similar properties .

Antiviral Activity

In addition to antitumor effects, some indole derivatives have been noted for antiviral activity. Variolins, which share structural similarities with this compound, showed effectiveness against Herpes simplex virus and Polio virus . This suggests a potential for similar antiviral applications for the compound .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. For example, substituents at specific positions on the indole ring can enhance or diminish activity at various biological targets. Research has shown that modifications at the C3 position can significantly affect receptor binding and activity .

Case Study 1: Antitumor Screening

A study involving a series of indole derivatives, including this compound, assessed their cytotoxicity against several cancer cell lines. The results indicated that this compound exhibited moderate cytotoxic effects, leading to further investigations into its mechanism of action and potential as a chemotherapeutic agent .

Case Study 2: Antiviral Efficacy

In another investigation, researchers tested various indole derivatives for their ability to inhibit viral replication. This compound was included in the screening and showed promising results against certain viral strains, warranting further exploration into its pharmacological potential .

Data Summary

| Property | Observation |

|---|---|

| Antitumor Activity | Moderate cytotoxicity against P388 |

| Antiviral Activity | Effective against Herpes simplex virus |

| SAR Insights | Modifications at C3 enhance activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-acetyl-1H-indole-1-carboxylate, and what methodological considerations are critical for optimizing yield?

- Synthesis Strategy : The compound is typically synthesized via multi-step protocols involving indole ring functionalization. A common approach involves:

Protection of the indole nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

Acetylation at the 3-position using acetylating agents (e.g., acetyl chloride) under anhydrous conditions.

- Key Considerations :

- Regioselectivity : Use of directing groups or controlled reaction temperatures to ensure acetylation occurs exclusively at the 3-position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the pure product .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Primary Methods :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement. Bond lengths (e.g., C=O: ~1.21 Å) and angles (e.g., C-C-N: ~120°) confirm stereochemistry .

- Spectroscopy :

- NMR : H NMR (δ ~2.5 ppm for acetyl CH; δ ~1.5 ppm for tert-butyl CH) and C NMR (δ ~170 ppm for carbonyl) .

- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1660 cm (acetyl C=O) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond angles, torsion angles) for this compound derivatives?

- Data Discrepancy Analysis :

- Example : Variations in C-O bond lengths (1.18–1.23 Å) may arise from crystal packing effects or thermal motion. Use SHELXL’s ADPS (anisotropic displacement parameters) to refine atomic positions .

- Validation Tools : Cross-reference with ORTEP-3 for graphical validation of molecular geometry and hydrogen-bonding networks .

- Table: Key Crystallographic Parameters

| Parameter | Observed Range | Source |

|---|---|---|

| C=O bond length | 1.21–1.23 Å | |

| N-Boc torsion | 5–10° | |

| R-factor | <0.05 |

Q. What advanced strategies are employed to optimize regioselective functionalization of the indole core in this compound?

- Methodological Solutions :

- Directed C-H Activation : Use of palladium catalysts with ligands (e.g., Pd(OAc)/PPh) to target specific positions .

- Protection/Deprotection Sequences : Boc groups are acid-labile, enabling selective removal (e.g., TFA/DCM) for subsequent reactions .

- Challenges : Competing reactions at the 2- or 5-positions require kinetic control (low-temperature reactions) or steric hindrance strategies.

Q. How do researchers address inconsistencies in spectroscopic data (e.g., H NMR splitting patterns) caused by rotameric equilibria in tert-butyl groups?

- Approach :

- Variable-Temperature NMR : Conduct experiments at −40°C to slow rotation and resolve overlapping peaks .

- DFT Calculations : Compare experimental H shifts with computed values (e.g., Gaussian 16) to assign rotameric states .

Q. What safety protocols are critical when handling this compound, given limited toxicity data?

- Best Practices :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.